

# 4-Methoxy-1-indanone: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Methoxy-1-indanone

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An In-depth Exploration of the Benzo-Fused Ketone Core for Drug Discovery and Development

## Introduction

**4-Methoxy-1-indanone** is a versatile benzo-fused ketone that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its rigid, bicyclic structure and functional group handles make it an attractive scaffold for the development of novel therapeutic agents and other biologically active compounds. This technical guide provides a detailed overview of **4-Methoxy-1-indanone**, encompassing its synthesis, chemical properties, spectroscopic data, and key applications in medicinal chemistry, with a focus on its role as a precursor to bioactive molecules. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **4-Methoxy-1-indanone** is essential for its effective use in synthesis and research. The following tables summarize its key physicochemical parameters and detailed spectroscopic data.

Table 1: Physicochemical Properties of **4-Methoxy-1-indanone**

Property	Value	Reference
CAS Number	13336-31-7	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	162.19 g/mol	<a href="#">[1]</a>
Appearance	Pale yellow crystalline solid	
Melting Point	105-107 °C (decomposes)	<a href="#">[1]</a>
Boiling Point	115-120 °C at 0.5 mmHg	<a href="#">[1]</a>
Solubility	Soluble in organic solvents such as ethanol, chloroform, and dichloromethane; sparingly soluble in water.	

Table 2: Spectroscopic Data of **4-Methoxy-1-indanone**

Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 7.45 (t, J=8.0 Hz, 1H, Ar-H), 7.01 (d, J=8.0 Hz, 1H, Ar-H), 6.88 (d, J=7.6 Hz, 1H, Ar-H), 3.88 (s, 3H, -OCH <sub>3</sub> ), 3.05 (t, J=6.0 Hz, 2H, -CH <sub>2</sub> -), 2.68 (t, J=6.0 Hz, 2H, -CH <sub>2</sub> -)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 205.0 (C=O), 157.5 (Ar-C), 144.5 (Ar-C), 134.5 (Ar-C), 121.0 (Ar-C), 116.0 (Ar-C), 110.0 (Ar-C), 55.5 (-OCH <sub>3</sub> ), 36.5 (-CH <sub>2</sub> -), 25.0 (-CH <sub>2</sub> -)
FT-IR (KBr)	ν (cm <sup>-1</sup> ): ~2950 (C-H, aliphatic), ~1680 (C=O, ketone), ~1600, ~1480 (C=C, aromatic), ~1260 (C-O, ether)
Mass Spectrometry (EI)	m/z (%): 162 ([M] <sup>+</sup> ), 134, 119, 91

## Synthesis of 4-Methoxy-1-indanone

The most common and efficient method for the synthesis of **4-Methoxy-1-indanone** is the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA).

## Experimental Protocol: Polyphosphoric Acid-Mediated Cyclization

Objective: To synthesize **4-Methoxy-1-indanone** via the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid.

Materials:

- 3-(3-methoxyphenyl)propanoic acid
- Polyphosphoric acid (PPA)
- Crushed ice
- Water
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, polyphosphoric acid (a weight approximately 10 times that of the starting carboxylic acid) is heated to 80-90 °C.
- 3-(3-methoxyphenyl)propanoic acid (1 equivalent) is added portion-wise to the hot, stirring PPA.

- The reaction mixture is stirred vigorously at 90-100 °C for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the hot reaction mixture is carefully poured onto a generous amount of crushed ice with stirring.
- The resulting mixture is allowed to warm to room temperature and then extracted three times with dichloromethane.
- The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **4-Methoxy-1-indanone** is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
- The fractions containing the pure product are combined and the solvent is evaporated to afford **4-Methoxy-1-indanone** as a pale yellow solid.

Expected Yield: 75-85%



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*Synthesis of **4-Methoxy-1-indanone** Workflow.*

## Applications in Chemical Synthesis

**4-Methoxy-1-indanone** is a valuable intermediate in the synthesis of various biologically active molecules. Its ketone functionality and aromatic ring can be readily modified to introduce diverse pharmacophores.

## Synthesis of **4-Methoxy-1-indanone Oxime**

The conversion of the ketone to an oxime is a common transformation that introduces a nitrogen atom, opening up further synthetic possibilities.

Objective: To synthesize **4-Methoxy-1-indanone** oxime.

Materials:

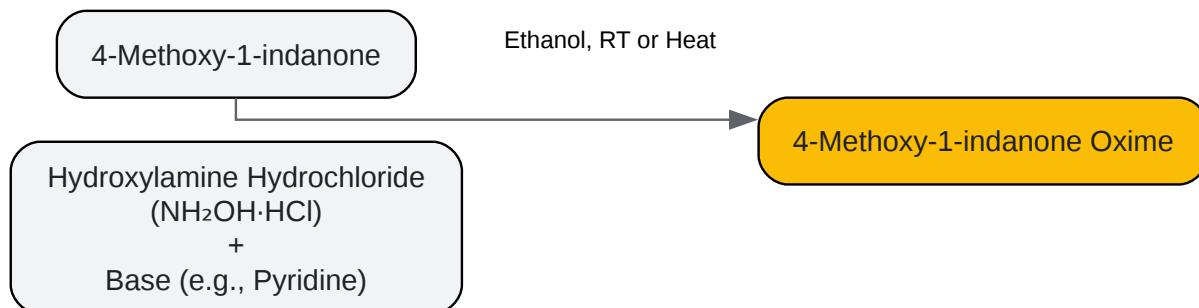
- **4-Methoxy-1-indanone**
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Pyridine or Sodium acetate
- Ethanol
- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)

Procedure:

- In a round-bottom flask, dissolve **4-Methoxy-1-indanone** (1 equivalent) in ethanol.
- Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as pyridine or sodium acetate (1.5-2.0 equivalents).
- The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 1-3 hours. The reaction progress is monitored by TLC.
- After completion, the ethanol is removed under reduced pressure.
- The residue is partitioned between ethyl acetate and water.
- The organic layer is separated, washed with 1 M HCl (if pyridine was used), water, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude oxime.

- The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[2]

Expected Yield: >90%



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*Oximation of 4-Methoxy-1-indanone.*

## Precursor to Bioactive Molecules

**4-Methoxy-1-indanone** has been utilized as a key starting material in the synthesis of several classes of biologically active compounds.

- Gephyrotoxin Analogs: This indanone has been employed in the formal synthesis of gephyrotoxin, a neurotoxic alkaloid. The synthesis involves a multi-step sequence where the indanone core is elaborated to construct the complex tricyclic structure of the natural product.[3]
- TRPV1 Antagonists: Derivatives of **4-Methoxy-1-indanone** have been investigated as potential antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the development of novel analgesics.[4][5] The indanone scaffold serves as a rigid core to which various substituents can be attached to optimize binding to the receptor.

## Signaling Pathways and Biological Activity

While **4-Methoxy-1-indanone** itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities. The indanone core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Derivatives of 1-indanones have been reported to exhibit a wide range of pharmacological effects, including:

- Anti-inflammatory activity
- Anticancer properties
- Antiviral effects
- Neuroprotective effects, particularly in the context of Alzheimer's disease research.

The specific signaling pathways modulated by **4-Methoxy-1-indanone** derivatives are diverse and depend on the overall structure of the final molecule. For instance, in the context of TRPV1 antagonism, these compounds would modulate the influx of cations (primarily  $\text{Ca}^{2+}$  and  $\text{Na}^+$ ) through the TRPV1 ion channel, which is a key event in pain signaling pathways.



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*Proposed Mechanism of Action for TRPV1 Antagonists.*

## Conclusion

**4-Methoxy-1-indanone** is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a diverse range of complex molecules with significant biological potential. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and is intended to serve as a practical resource for researchers aiming to leverage the unique chemical attributes of this important benzo-fused ketone in their drug discovery and development endeavors.

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## References

- 1. 4-Methoxy-1-indanone 99 13336-31-7 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Gephyrotoxin Formal Synthesis: Introduction [ch.ic.ac.uk]
- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 5. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
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